molecular formula C26H36N2O3 B571232 Arachidonoyl p-Nitroaniline

Arachidonoyl p-Nitroaniline

Cat. No.: B571232
M. Wt: 424.6 g/mol
InChI Key: PBMVYDNBOIVHBO-DOFZRALJSA-N
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Description

Introduction to Arachidonoyl p-Nitroaniline

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

This compound is formally designated by its International Union of Pure and Applied Chemistry nomenclature as N-(4-nitrophenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide. The compound possesses the molecular formula C₂₆H₃₆N₂O₃, reflecting its complex structure that incorporates both fatty acid and aromatic amine components. The Chemical Abstracts Service registry number for this compound is 119520-58-0, which serves as its unique identifier in chemical databases and literature.

The molecular weight of this compound is precisely 424.58 atomic mass units, though some sources report slight variations to 424.6. This molecular mass reflects the substantial size of the compound, which consists of a twenty-carbon polyunsaturated fatty acid chain linked to a nitroaniline aromatic system through an amide bond. The compound's systematic name emphasizes the presence of four Z-configured double bonds at positions 5, 8, 11, and 14 of the eicosatetraenoyl chain, highlighting the geometric specificity that characterizes arachidonic acid derivatives.

Stereochemical Configuration and Isomerism

The stereochemical configuration of this compound is defined by the presence of four cis double bonds within the fatty acid chain, specifically positioned at carbons 5, 8, 11, and 14. These Z-configured double bonds create a highly bent molecular conformation that is characteristic of arachidonic acid and its derivatives. The systematic nomenclature (5Z,8Z,11Z,14Z) explicitly denotes each double bond's geometric arrangement, ensuring precise structural identification.

The compound's three-dimensional structure exhibits significant conformational flexibility due to the presence of fifteen rotatable bonds. This flexibility allows the molecule to adopt various spatial arrangements, which may influence its interaction with target enzymes and binding sites. The stereochemical configuration is crucial for biological activity, as fatty acid amide hydrolase demonstrates selectivity based on both chain length and degree of unsaturation.

The canonical Simplified Molecular Input Line Entry System notation for this compound is represented as: CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)Nc1ccc(cc1)N+[O-]. This notation captures both the connectivity and stereochemistry of the molecule, providing a compact representation of its complex structure.

Physicochemical Properties

This compound exhibits distinctive physicochemical properties that influence its handling, storage, and experimental applications. The compound typically exists as a solid at room temperature, with specific physical characteristics that reflect its mixed hydrophobic-hydrophilic nature. The calculated density is approximately 1.0 ± 0.1 grams per cubic centimeter, indicating a density very close to that of water.

Property Value Reference
Molecular Weight 424.58 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 594.8 ± 50.0°C at 760 mmHg
Flash Point 313.5 ± 30.1°C
Vapor Pressure 0.0 ± 1.7 mmHg at 25°C
Refractive Index 1.557
LogP 8.95
Topological Polar Surface Area 74.92 Ų

The compound demonstrates limited solubility in aqueous systems, which is expected given its lipophilic nature. The solubility of this compound in organic solvents is approximately 50 milligrams per milliliter in suitable solvents such as methyl acetate. For aqueous buffer systems, the compound shows sparingly low solubility, requiring specific preparation methods for experimental use.

To achieve maximum solubility in aqueous buffers, researchers typically employ a dilution strategy where the methyl acetate solution of this compound is diluted with the aqueous buffer of choice. Using this approach, the compound achieves a solubility of 1 milligram per milliliter in a 1:4 solution of dimethyl sulfoxide and phosphate-buffered saline at physiological pH 7.2. The manufacturer recommends against storing aqueous solutions for more than one day due to stability concerns.

Historical Development and Discovery

The development of this compound as a research tool emerged from the broader context of fatty acid amide hydrolase research and the need for reliable substrates to measure enzyme activity. The compound represents one of several nitroaniline fatty acid amides specifically designed to study fatty acid amide hydrolase function. The historical development of this compound is closely tied to advances in understanding the endocannabinoid system and the regulatory role of fatty acid amide hydrolase in lipid metabolism.

Research into fatty acid amide hydrolase gained significant momentum following the identification of anandamide as an endogenous cannabinoid receptor ligand and the subsequent characterization of the enzyme responsible for its degradation. The work of Benjamin F. Cravatt and colleagues at The Scripps Research Institute played a pivotal role in characterizing fatty acid amide hydrolase and developing substrate analogs for enzyme activity measurements. The citation of Patricelli and Cravatt's 2001 work in multiple product information sheets suggests their foundational contribution to the development and validation of this compound as an experimental substrate.

The specific choice of p-nitroaniline as the reporter group reflects its favorable spectroscopic properties, particularly its strong absorption at 382 nanometers with a molar extinction coefficient of 13,500. This chromophoric system enables convenient colorimetric detection using standard laboratory spectrophotometers, making this compound particularly suitable for high-throughput screening applications and enzyme kinetic studies.

Role in Fatty Acid Amide Hydrolase Research

This compound serves as a crucial substrate in fatty acid amide hydrolase research, providing researchers with a reliable tool for measuring enzyme activity and studying kinetic parameters. Fatty acid amide hydrolase is characterized as a relatively unselective enzyme that accepts a variety of amide head groups beyond the ethanolamine moiety found in its primary endogenous substrate anandamide. This broad substrate specificity makes this compound a suitable probe for enzyme activity measurements.

The mechanism of action involves the hydrolytic cleavage of the amide bond connecting the arachidonoyl chain to the p-nitroaniline moiety. Upon exposure to fatty acid amide hydrolase activity, this compound undergoes hydrolysis to release the yellow colorimetric dye p-nitroaniline, which can be quantitatively measured at 382 nanometers. This spectrophotometric detection system offers the potential for fast and convenient measurements of fatty acid amide hydrolase activity using standard 96-well plate spectrophotometers.

Comparative studies have demonstrated the effectiveness of this compound relative to other fluorescent substrates in fatty acid amide hydrolase assays. Research has shown that the structure of reporter groups in substrates plays a dramatic role in assay sensitivity, with this compound containing 5-amino-2-methoxypyridine reporters showing superior performance compared to other fluorescent alternatives. The lowest detection limits for fatty acid amide hydrolase proteins using this compound have been reported as 2.5 micrograms protein per milliliter, demonstrating the compound's sensitivity for enzyme activity measurements.

Kinetic characterization studies using this compound have provided valuable insights into fatty acid amide hydrolase substrate selectivity. Research with recombinant fatty acid amide hydrolase from Dictyostelium discoideum demonstrated that the enzyme exhibits Michaelis-Menten kinetics when hydrolyzing this compound. The specific constant values for this compound containing long-chain unsaturated fatty acids were found to be higher compared to shorter chain analogs, indicating the enzyme's preference for longer unsaturated acyl chains.

The compound has also been utilized in inhibitor screening studies, where researchers assess the effects of various compounds on fatty acid amide hydrolase activity. Studies have employed this compound to evaluate inhibitors such as methyl arachidonoyl fluorophosphonate, demonstrating the substrate's utility in pharmacological research. The rate of hydrolysis is determined by monitoring the production of p-nitroaniline at 380 nanometers using microplate readers, with substrate conversion extrapolated from absorbance measurements versus p-nitroaniline standard curves.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMVYDNBOIVHBO-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling with HATU/HOBt Activation

The most efficient method for synthesizing Ar-pNA employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and hydroxybenzotriazole (HOBt) as coupling agents, enhancing the acylation of p-nitroaniline.

Procedure:

  • Reagent Preparation :

    • Arachidonic acid (1.0 equivalent) is dissolved in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere.

    • HATU (1.1 equivalents) and HOBt (1.1 equivalents) are added sequentially, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equivalents) to activate the carboxylic acid.

  • Coupling Reaction :

    • p-Nitroaniline (1.0 equivalent) is introduced to the reaction mixture, which is stirred at room temperature for 24 hours.

    • The electron-deficient aromatic amine reacts with the activated arachidonoyl intermediate, forming the target amide bond.

  • Workup and Purification :

    • The crude product is diluted with ethyl acetate and washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate, and brine.

    • Column chromatography (silica gel, hexane/ethyl acetate gradient) yields Ar-pNA as a yellow solid with 85–90% purity.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)>95%
Reaction Time24 hours
SolventDMF

Mixed Anhydride Method

An alternative approach involves generating a mixed anhydride intermediate using isobutyl chloroformate, though this method is less efficient due to competing hydantoin formation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography remains the gold standard for isolating Ar-pNA from by-products. A typical solvent gradient progresses from 9:1 hexane/ethyl acetate to 7:3, eluting the product at Rf = 0.4.

Spectroscopic Analysis

  • 1H NMR (CDCl3) :

    • δ 8.15 (d, 2H, aromatic H-ortho to NO2),

    • δ 6.65 (d, 2H, aromatic H-meta to NO2),

    • δ 5.35 (m, 8H, arachidonoyl olefinic H),

    • δ 2.80 (t, 2H, –CH2–CO–NH–).

  • HPLC :

    • Retention time: 12.3 min (C18 column, 70% acetonitrile/water).

Challenges in Synthesis

The electron-withdrawing nitro group necessitates vigorous activation conditions to achieve satisfactory coupling yields. Traditional methods using dicyclohexylcarbodiimide (DCC) or acyl chlorides result in <50% yields due to incomplete acylation and side reactions. Furthermore, residual DMF in the product may interfere with enzymatic assays, mandating rigorous drying under vacuum.

Applications in Enzymatic Studies

Ar-pNA’s hydrolysis by FAAH releases p-nitroaniline, enabling kinetic studies through continuous absorbance monitoring at 380 nm. Substrate saturation curves (Km ≈ 15 µM, Vmax ≈ 120 nmol/min/mg) reveal enzyme specificity and catalytic efficiency .

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl p-Nitroaniline undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by FAAH, leading to the release of p-nitroaniline and arachidonic acid.

    Oxidation and Reduction: These reactions can modify the nitro group or the unsaturated fatty acid chain, although they are less commonly studied in this context.

Common Reagents and Conditions:

    Hydrolysis: Typically involves FAAH in a buffered aqueous solution at physiological pH.

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Involves reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

Major Products:

Scientific Research Applications

Measurement of Fatty Acid Amide Hydrolase Activity

Key Applications:

  • Enzyme Activity Assays: ApNA is primarily used in assays to measure FAAH activity. The reaction produces a yellow colorimetric product (p-nitroaniline), which can be quantified using spectrophotometry. This allows researchers to determine the kinetic parameters of FAAH and assess its inhibition by various compounds .
  • Research on Lipid Signaling: By measuring FAAH activity with ApNA, researchers can study the metabolism of endocannabinoids and other lipid signaling molecules, contributing to our understanding of their physiological roles and potential therapeutic targets .
Application Description
Enzyme Activity AssaysQuantitative measurement of FAAH activity through colorimetric change.
Lipid Signaling ResearchInvestigation into the metabolism and function of endocannabinoids.

Case Studies and Research Findings

Several studies have utilized ApNA to elucidate the mechanisms of FAAH and its implications in various biological processes:

  • Study on FAAH Kinetics: In a study involving recombinant FAAH expressed in Dictyostelium discoideum, ApNA was used to characterize enzyme kinetics. The findings indicated that FAAH exhibited Michaelis-Menten kinetics with ApNA, showing a preference for long-chain unsaturated fatty acids . This provides insights into the substrate specificity of FAAH.
  • Comparative Analysis with Other Substrates: Research comparing ApNA with other substrates like decanoyl p-nitroaniline highlighted differences in hydrolysis rates, suggesting that ApNA is a more suitable substrate for studying certain enzyme activities .

Implications in Pharmacology and Toxicology

Understanding the activity of FAAH through ApNA has significant implications in pharmacology:

  • Drug Development: Inhibitors of FAAH are being explored for their potential therapeutic effects in conditions such as pain management and anxiety disorders. By using ApNA to assess the efficacy of these inhibitors, researchers can better understand their pharmacodynamics .
  • Toxicological Studies: Given that p-nitroaniline itself has been studied for its toxicological effects, understanding how compounds like ApNA interact with biological systems can provide insights into safety assessments for new drugs or chemicals .

Mechanism of Action

Arachidonoyl p-Nitroaniline exerts its effects primarily through its interaction with FAAH. The enzyme catalyzes the hydrolysis of this compound, releasing p-nitroaniline and arachidonic acid. This reaction is crucial for studying the binding and catalytic specificity of FAAH, as well as for understanding the broader role of fatty acid amides in biological systems .

Comparison with Similar Compounds

Decanoyl p-Nitroaniline (DpNA)

  • Structure & Function: DpNA replaces the arachidonoyl group with a saturated decanoyl (C10) chain. Like ApNA, it is hydrolyzed by FAAH to release p-nitroaniline, enabling kinetic studies .
  • Kinetic Performance: Both ApNA and DpNA exhibit comparable hydrolysis rates in recombinant FAAH assays. However, the acyl chain length influences enzyme-substrate interactions.
  • Solubility : DpNA’s shorter chain improves aqueous solubility relative to ApNA, reducing reliance on detergents or cosolvents that might perturb enzyme activity .

Other p-Nitroanilide Substrates (C6–C9 Chains)

Studies comparing FAAH substrates with acyl chains of varying lengths (C6–C9) reveal:

  • C8 Substrates : These balance solubility and enzyme affinity, making them practical for high-throughput assays .
  • Structural Specificity: Longer, unsaturated chains (e.g., ApNA’s C20:4) better mimic endogenous FAAH substrates like anandamide, offering physiological relevance but posing solubility challenges .

Acetyl-Asp-Glu-Val-Asp p-Nitroanilide (Ac-DEVD-pNA)

  • Application : Used for caspase 3/7 activity assays, Ac-DEVD-pNA releases p-nitroaniline detectable at 405 nm (ε = 10,500 M⁻¹ cm⁻¹) .
  • Contrast with ApNA: While both leverage p-nitroaniline’s chromogenic properties, Ac-DEVD-pNA’s peptide backbone directs specificity toward caspases, highlighting the role of the non-nitroaniline moiety in enzyme targeting .

Free p-Nitroaniline (CAS 100-01-6)

  • Applications : Beyond enzymology, p-nitroaniline is used in dye synthesis, battery depolarizers (e.g., magnesium reserve cells), and catalytic reduction to p-phenylenediamine .
  • Thermal & Spectral Properties : p-Nitroaniline exhibits distinct FT-IR and DSC profiles sensitive to external treatments (e.g., biofield therapy), which alter its isotopic abundance and thermal stability . These properties are less relevant for ApNA, where p-nitroaniline serves as a hydrolytic byproduct.

Key Data Tables

Table 1: Comparative Analysis of Nitroaniline Derivatives

Compound Acyl Chain Enzyme Target ε (M⁻¹ cm⁻¹) λ (nm) Key Applications
ApNA C20:4 FAAH 13,500 380 FAAH kinetics, inhibitor studies
DpNA C10 FAAH 13,500 380 Comparative FAAH substrate assays
Ac-DEVD-pNA N/A Caspase 3/7 10,500 405 Apoptosis detection
p-Nitroaniline None N/A Variable 405 Dyes, batteries, catalysis

Table 2: Structural and Functional Trade-offs

Property ApNA DpNA C8 Substrates
Acyl Chain Long, unsaturated Medium, saturated Medium, variable
Solubility Low (requires detergents) Moderate High
Physiological Relevance High (mimics AEA) Moderate Low
Assay Practicality Challenging Improved Optimal

Research Findings and Implications

Enzyme-Substrate Interactions : FAAH’s ability to hydrolyze both ApNA and DpNA despite low sequence conservation across species suggests a conserved catalytic mechanism .

Substrate Design: ApNA’s arachidonoyl group enhances relevance to endogenous substrates but complicates assay design due to solubility limitations. Shorter-chain derivatives (e.g., C8) offer a pragmatic alternative .

Beyond Enzymology: p-Nitroaniline’s versatility in non-enzymatic applications (e.g., battery depolarizers) underscores the nitro group’s broad utility, though ApNA remains specialized for FAAH studies .

Biological Activity

Arachidonoyl p-nitroaniline (ApNA) is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its role as a substrate for fatty acid amide hydrolase (FAAH). This article explores its biological activity, mechanisms of action, and implications in research, particularly focusing on its anti-cancer properties and interactions with endocannabinoid systems.

Overview of this compound

This compound is classified as a nitroaniline fatty acid amide. It serves primarily as a substrate for FAAH, an enzyme responsible for the hydrolysis of various bioactive lipids, including anandamide. The hydrolysis process results in the release of arachidonic acid and p-nitroaniline, which can be quantitatively measured to assess FAAH activity .

The biological activity of ApNA is closely linked to its interaction with FAAH. When hydrolyzed by FAAH, ApNA contributes to the modulation of lipid signaling pathways. The resulting arachidonic acid can participate in the synthesis of various eicosanoids, which are crucial for inflammatory responses and cell signaling.

Hydrolysis Kinetics

The kinetics of ApNA hydrolysis can be monitored spectrophotometrically by measuring the production of p-nitroaniline at 380 nm. This method allows researchers to determine the rate of enzyme activity under various conditions, providing insights into the regulatory mechanisms governing FAAH .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties associated with compounds structurally related to ApNA. For instance, DHEA (Dehydroepiandrosterone) and NALA (N-arachidonoyl-L-alanine) have been shown to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells through mechanisms that involve increased reactive oxygen species (ROS) production and decreased phosphorylated Akt levels . This suggests that compounds like ApNA may also exhibit similar effects, potentially through receptor-independent pathways.

Table 1: Summary of Antitumor Effects in Related Studies

CompoundCell LineInhibition Rate (%)IC50 (μM)
DHEAHNSCCVariableN/A
NALAHNSCCVariableN/A
IMB-1406A549100.078.99
IMB-1406HepG299.986.92

Note: IMB-1406 is included for comparative purposes as it showcases significant antitumor activity in similar contexts .

Role in Endocannabinoid Signaling

ApNA's role extends into the endocannabinoid system, where it may influence cannabinoid receptor signaling indirectly through its metabolic products. The inhibition of FAAH leads to increased levels of endocannabinoids, which can enhance receptor activation and downstream signaling pathways involved in pain modulation and neuroprotection .

Research Findings

  • FAAH Activity Measurement : Studies have demonstrated that ApNA is effectively hydrolyzed by FAAH expressed in Dictyostelium discoideum, providing a model system for studying enzyme kinetics related to fatty acid amides .
  • Reactive Oxygen Species Production : Research indicates that compounds similar to ApNA can increase ROS levels within cancer cells, leading to oxidative stress that contributes to cell death—a potential therapeutic mechanism .
  • Impact on Cell Viability : In vitro assays have shown that treatments involving FAAH substrates can significantly alter cell viability in various cancer cell lines, suggesting a broader application for ApNA in cancer research .

Q & A

Q. How is Arachidonoyl p-Nitroaniline utilized in enzyme kinetic studies of fatty acid amide hydrolase (FAAH)?

this compound serves as a substrate for FAAH, enabling researchers to quantify enzymatic activity via hydrolysis. The hydrolysis releases p-nitroaniline, which is measured spectrophotometrically at 405–410 nm. Key steps include:

  • Experimental Design : Prepare recombinant FAAH (e.g., from Dictyostelium discoideum), incubate with the substrate, and monitor absorbance over time.
  • Data Interpretation : Calculate hydrolysis rates (Vmax/Km) and compare with control substrates like decanoyl or oleoyl p-nitroaniline to assess FAAH specificity .
  • Troubleshooting : Ensure minimal interference from solvent conductivity or pH fluctuations, as these affect absorbance accuracy .

Q. What analytical methods are recommended for detecting p-nitroaniline released during FAAH assays?

Chromogenic assays and high-performance liquid chromatography (HPLC) are commonly used:

  • Chromogenic Assay : p-Nitroaniline’s yellow color (λmax = 405 nm) allows real-time tracking. Calibrate using a standard curve of pure p-nitroaniline .
  • HPLC : Use C18 columns with UV detection at 227–310 nm. Validate method sensitivity via spiked recovery tests .
  • Advanced Tip : For trace-level detection, employ capillary zone electrophoresis (CZE) with a limit of detection (LOD) < 0.1 µM .

Q. How is this compound synthesized for biochemical studies?

Synthesis involves acylation of p-nitroaniline with arachidonic acid derivatives:

  • Procedure : React p-nitroaniline with arachidonoyl chloride in anhydrous dichloromethane, using pyridine as a base.
  • Purification : Isolate the product via silica gel chromatography and confirm purity via NMR (δH 7.8–8.2 ppm for aromatic protons) .
  • Quality Control : Validate structural integrity using FTIR (C=O stretch at 1,720 cm<sup>-1</sup>) and mass spectrometry .

Advanced Research Questions

Q. How do structural modifications in this compound affect FAAH substrate specificity?

Comparative studies with decanoyl and oleoyl derivatives reveal:

  • Chain Length : Longer unsaturated chains (e.g., arachidonoyl) enhance substrate-enzyme binding due to hydrophobic interactions with FAAH’s active site.
  • Data Contradictions : Some studies report higher Km for arachidonoyl derivatives, suggesting steric hindrance. Resolve by mutating FAAH’s substrate-binding pockets .
  • Table 1 : Substrate Efficiency of FAAH
SubstrateVmax (µM/min)Km (µM)
Arachidonoyl derivative12.3 ± 1.245 ± 5
Decanoyl derivative9.8 ± 0.932 ± 3
Oleoyl derivative8.5 ± 0.728 ± 4
Data derived from enzyme kinetics assays under pH 7.5 and 37°C .

Q. What advanced techniques resolve intermolecular interactions of this compound in enzymatic or environmental systems?

  • Inelastic Neutron Scattering (INS) : Reveals hydrogen bonding and torsional modes (e.g., amino group vibrations at 50 meV) when adsorbed in molecular sieves like ALPO-5 .
  • DFT Calculations : Predict vibrational frequencies (e.g., C–H stretches at 3,000–3,100 cm<sup>-1</sup>) and compare with experimental FTIR/NMR data to validate molecular dynamics .

Q. How can adsorption studies inform the environmental remediation of this compound derivatives?

  • Adsorbents Tested :
MaterialMax Capacity (mg/g)Optimal pHReference
Cotton stalk activated carbon7196.0–7.0
KOH-activated Spartina alterniflora6507.5
  • Mechanistic Insights : Pseudo-second-order kinetics dominate, with intra-particle diffusion as the rate-limiting step below 25°C .
  • Contradictions : Higher temperatures (35°C) reduce adsorption efficiency due to exothermic nature, conflicting with some models. Address via Arrhenius analysis .

Q. What biodegradation pathways exist for p-nitroaniline byproducts derived from this compound?

  • Key Microbe : Pseudomonas DL17 degrades p-nitroaniline (500 mg/L) at pH 9.0 within 48 hours via oxidative pathways, producing intermediates like benzoquinone .
  • Toxicity Mitigation : Monitor catechol formation (LC50 = 40–49 mg/L in fish) and use cometabolism with glucose to reduce oxidative stress on microbial consortia .

Methodological Notes

  • Contradiction Management : When adsorption capacities vary across studies, assess pore size distribution (BET analysis) and surface functional groups (Boehm titration) .
  • Spectroscopic Validation : Always cross-reference INS data with IR and Raman spectra to account for solvent or matrix effects .

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